molecular formula C10H9NO B1361508 4-Methylquinolin-6-ol CAS No. 5429-01-6

4-Methylquinolin-6-ol

Cat. No.: B1361508
CAS No.: 5429-01-6
M. Wt: 159.18 g/mol
InChI Key: YSCLQXFVKXKSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinolin-6-ol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 159.18 and a molecular formula of C10H9NO .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name is this compound .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 321.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.9±0.3 cm³, and it has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

1. Environmental Cleanup

4-Methylquinolin-6-ol and its analogues are involved in the aerobic biodegradation of certain contaminants. Research has identified that a soil bacterium, strain Lep1, can utilize 4-methylquinoline as a carbon and energy source, aiding in the degradation of this compound under aerobic conditions. This discovery is significant for environmental bioremediation, particularly in treating groundwater contaminated with N-heterocyclic aromatic compounds from coal gasification and wood treatment processes (Sutton et al., 1996).

2. Food Preservation

Studies on Citrullus colocynthis fruits have revealed the antimicrobial potentials of 4-methylquinoline and its analogues. These compounds have shown effectiveness against various foodborne bacteria, suggesting their potential application as natural preservatives in the food industry. The structure-activity relationships of these compounds indicate their significant role in developing eco-friendly food supplemental agents and pharmaceuticals (Min-Gi Kim et al., 2014).

3. Anticancer Research

In medicinal chemistry, derivatives of 4-methylquinoline have been investigated for their anticancer properties. For example, the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinoline, has demonstrated potent apoptosis induction and efficacy in various cancer models, including high blood-brain barrier penetration. This highlights the compound's potential as an anticancer clinical candidate (Sirisoma et al., 2009).

4. Corrosion Inhibition

This compound derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. Their ability to form a protective film on metal surfaces significantly reduces corrosion, making these compounds valuable in industrial applications where corrosion resistance is crucial (Bouassiria et al., 2021).

5. Agricultural Pesticides

Compounds derived from 4-methylquinoline have shown acaricidal and insecticidal efficacy, particularly against certain mites and grain weevils. This suggests their potential application as natural pesticides in agriculture, offering an eco-friendly alternative to synthetic pesticides (Jeon & Lee, 2014).

Mechanism of Action

While the specific mechanism of action for 4-Methylquinolin-6-ol is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for 4-Methylquinolin-6-ol indicates that it has a signal word of “Warning” and hazard statements H302 and H319 . Precautionary measures include P305+P351+P338 .

Future Directions

While the specific future directions for 4-Methylquinolin-6-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of many research reports due to their versatile applications in various fields . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLQXFVKXKSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279599
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-01-6
Record name NSC13344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxyaniline (1 g. 9.1 mmol.) in acetic acid (10 ml), activated silferc (1.46 g. ferric chloride 9.1 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.70 g, 10.1 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.24 g. 9.1 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 65%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
9.1 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylquinolin-6-ol
Reactant of Route 2
4-Methylquinolin-6-ol
Reactant of Route 3
Reactant of Route 3
4-Methylquinolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-Methylquinolin-6-ol
Reactant of Route 5
4-Methylquinolin-6-ol
Reactant of Route 6
Reactant of Route 6
4-Methylquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.